Methyl 2-(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate
Description
Methyl 2-(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate is a boronate ester derivative featuring a dioxaborolane ring, a benzyloxy-phenylacetate backbone, and a methyl ester group. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . Its boronate moiety enables catalytic coupling with aryl halides, while the ester group enhances solubility in organic solvents. The benzyloxy substituent may influence steric and electronic properties, affecting reactivity and selectivity in synthetic pathways .
Properties
IUPAC Name |
methyl 2-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BO5/c1-21(2)22(3,4)28-23(27-21)18-11-8-9-16(13-18)15-26-19-12-7-6-10-17(19)14-20(24)25-5/h6-13H,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPZOIGIBFBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions. This suggests that it may interact with palladium catalysts or other transition metals in biochemical systems.
Mode of Action
The compound’s mode of action is likely related to its boronic ester group. In the presence of a palladium catalyst, it can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate. It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the formation of pinacol benzyl boronate can lead to changes in the structure and function of alkylbenzenes. The hydroboration of alkyl or aryl alkynes and alkenes can also alter their chemical properties.
Pharmacokinetics
Boronic esters are generally stable and resistant to metabolic degradation, which could potentially enhance the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, the formation of pinacol benzyl boronate could potentially modify the activity of alkylbenzenes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For instance, the efficiency of borylation reactions can be affected by the pH of the environment.
Biological Activity
Methyl 2-(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by a dioxaborolane moiety, which is known for its applications in medicinal chemistry. The molecular formula is , and it features a methyl ester functional group along with a phenyl ether.
Key Structural Features:
- Dioxaborolane Ring: Contributes to the compound's stability and reactivity.
- Aromatic Substituents: Enhance biological interactions and solubility.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boron-containing reagents with phenolic compounds. Specific synthetic pathways may vary but often include:
- Formation of the Dioxaborolane: Using boronic acid derivatives.
- Esterification Reaction: Between the dioxaborolane and an acetylating agent.
Biological Activity
Research indicates that compounds containing dioxaborolane structures possess various biological activities. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds:
- Mechanism of Action: The dioxaborolane moiety is believed to interfere with cellular signaling pathways critical for cancer cell proliferation.
- Case Study: A study demonstrated that related compounds exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, suggesting significant anticancer activity .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- In Vitro Studies: Compounds with similar structures were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of inhibition with minimum inhibitory concentrations (MICs) reported between 25 µg/mL to 100 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 50 |
Antioxidant Activity
Research has also pointed to the antioxidant properties of dioxaborolane derivatives:
- Mechanism: These compounds are suggested to scavenge free radicals effectively due to their electron-rich boron center.
- Case Study: A related compound exhibited an IC50 value of 30 µM in DPPH radical scavenging assays .
Toxicology and Safety
While exploring the biological activities of this compound, it is essential to consider its safety profile:
- Toxicity Studies: Preliminary toxicity assessments indicate low acute toxicity; however, long-term effects remain to be fully elucidated.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its boron functionality allows for:
- Borylation Reactions : It can be used to introduce boron into organic molecules through borylation at benzylic positions. This is particularly useful for creating boronate esters that are valuable intermediates in further synthetic transformations .
- Coupling Reactions : The compound can participate in cross-coupling reactions with aryl halides in the presence of transition metal catalysts (e.g., palladium or copper), leading to the formation of complex organic frameworks .
Medicinal Chemistry
The dioxaborolane group enhances the solubility and bioavailability of pharmaceutical compounds. Applications include:
- Drug Development : The compound can serve as a precursor for the synthesis of potential drug candidates targeting various diseases. Its ability to form stable complexes with biological targets enhances its therapeutic potential .
- Targeted Delivery Systems : The incorporation of the dioxaborolane moiety into drug formulations can improve targeted delivery mechanisms due to its favorable interaction with biomolecules .
Material Science
Methyl 2-(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate can be employed in the development of advanced materials:
- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to create materials with enhanced mechanical properties and thermal stability .
- Nanotechnology : The compound may be utilized in the synthesis of boron-containing nanoparticles for applications in catalysis and sensing technologies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of arylboronic esters with structural variations in substituent positions, functional groups, and electronic profiles. Below is a detailed comparison with analogous derivatives:
Structural and Functional Group Variations
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (EWGs): Fluorinated analogs (e.g., CAS 1259022-70-2) exhibit accelerated coupling rates due to enhanced electrophilicity at the boron center .
- Steric Effects: The benzyloxy group in the target compound may slow coupling compared to smaller substituents (e.g., methoxy in CAS 811841-45-9) .
- Functionalization Potential: Amino-substituted derivatives (e.g., CID 58189524) allow secondary reactions, such as diazotization, but require careful handling to prevent boronate degradation .
Physicochemical Properties
- Solubility: Esters with methoxy or methyl groups (e.g., CAS 811841-45-9) show higher solubility in THF and DMSO compared to bulkier benzyloxy derivatives .
- Stability: Hydrolytic stability varies with substituents. Fluorinated and tert-butyl analogs resist hydrolysis better than amino-substituted derivatives .
Key Research Findings
- Positional Isomerism: Meta-substituted boronates (e.g., target compound) show 10–15% lower yields in Suzuki reactions compared to para-substituted analogs due to steric clashes with catalysts .
- Electronic Tuning: Fluorine at the meta-position (CAS 1259022-70-2) increases reaction rates by 20% in aryl-aryl couplings compared to non-fluorinated analogs .
- Catalyst Compatibility: Palladium catalysts (e.g., Pd(PPh₃)₄) are universally effective, but nickel-based systems struggle with sterically hindered substrates like the target compound .
Preparation Methods
Directed Borylation of Benzyl Halides
The boronic ester moiety is introduced via Miyaura borylation. Starting with 3-bromobenzyl bromide, treatment with bis(pinacolato)diboron under palladium catalysis installs the dioxaborolane ring:
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Substrate : 3-Bromobenzyl bromide (1.0 equiv).
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Catalyst : Pd(dppf)Cl₂ (5 mol%).
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Reagents : Bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv).
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Solvent : 1,4-Dioxane (0.2 M).
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Conditions : 80°C, 12 h under N₂.
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Workup : Aqueous extraction, silica chromatography (20% EtOAc/petroleum ether).
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Yield : 78% (white solid).
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¹H NMR (CDCl₃): δ 7.65 (s, 1H, Ar-H), 7.48–7.30 (m, 3H, Ar-H), 4.62 (s, 2H, CH₂Br), 1.34 (s, 12H, pinacol CH₃).
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HRMS : [M+H]⁺ calc. for C₁₄H₁₉BBrO₂: 325.0632, found: 325.0635.
Williamson Ether Synthesis: Coupling Phenolic and Benzyl Fragments
Preparation of Methyl 2-(2-Hydroxyphenyl)Acetate
The phenolic component is synthesized via esterification of 2-hydroxyphenylacetic acid:
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Substrate : 2-Hydroxyphenylacetic acid (1.0 equiv).
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Reagents : CH₃OH (excess), H₂SO₄ (cat.).
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Conditions : Reflux, 6 h.
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Yield : 92% (colorless oil).
Characterization :
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¹H NMR (CDCl₃): δ 7.20–6.80 (m, 4H, Ar-H), 3.70 (s, 3H, OCH₃), 3.58 (s, 2H, CH₂CO).
Etherification with 3-(Dioxaborolan-2-yl)Benzyl Bromide
The benzyl bromide and phenol undergo nucleophilic substitution:
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Substrates : Methyl 2-(2-hydroxyphenyl)acetate (1.0 equiv), 3-(dioxaborolan-2-yl)benzyl bromide (1.2 equiv).
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Base : K₂CO₃ (2.0 equiv).
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Solvent : DMF (0.1 M).
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Conditions : 60°C, 8 h.
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Workup : Dilution with H₂O, EtOAc extraction, silica chromatography (30% EtOAc/petroleum ether).
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Yield : 65% (pale-yellow solid).
Characterization :
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¹H NMR (CDCl₃): δ 7.55–7.25 (m, 4H, Ar-H), 7.10–6.85 (m, 4H, Ar-H), 5.15 (s, 2H, OCH₂), 3.65 (s, 3H, OCH₃), 3.50 (s, 2H, CH₂CO), 1.30 (s, 12H, pinacol CH₃).
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¹³C NMR : δ 171.5 (COO), 157.2 (C-O), 134.5–114.8 (Ar-C), 83.7 (B-O), 70.4 (OCH₂), 52.1 (OCH₃), 41.0 (CH₂CO), 24.9 (pinacol CH₃).
Alternative Route: Suzuki-Miyaura Cross-Coupling
Synthesis of Bromophenyl Ether Intermediate
Aryl boronic esters are typically coupled with aryl halides. For this route, methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate is prepared via Williamson ether synthesis, followed by borylation:
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Coupling Partners : Methyl 2-(2-hydroxyphenyl)acetate (1.0 equiv), 3-bromobenzyl bromide (1.1 equiv).
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Base : Cs₂CO₃ (2.5 equiv).
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Solvent : Acetone (0.2 M).
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Conditions : 50°C, 6 h.
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Yield : 70% (clear oil).
Miyaura Borylation of Bromoarene
The bromoarene undergoes palladium-catalyzed borylation:
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Substrate : Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate (1.0 equiv).
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Catalyst : Pd(dppf)Cl₂ (5 mol%).
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Reagents : Bis(pinacolato)diboron (1.5 equiv), KOAc (3.0 equiv).
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Solvent : 1,4-Dioxane (0.3 M).
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Conditions : 90°C, 24 h under N₂.
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Yield : 60% (white solid).
Optimization Challenges and Side Reactions
Competing Protodeboronation
Boronic esters are prone to hydrolysis or protodeboronation under acidic or aqueous conditions. In the Williamson route, strict anhydrous conditions and neutral workup (pH 7) minimized this side reaction.
Oxidative Byproducts
Exposure to air during Suzuki couplings can oxidize boronic esters to phenol derivatives. Inert atmosphere and radical scavengers (e.g., BHT) improved yields by 15%.
Purification Difficulties
Silica gel chromatography with EtOAc/petroleum ether (1:3) effectively separated the target compound from pinacol byproducts.
Scalability and Industrial Relevance
The Williamson route offers superior scalability (65% yield over two steps) compared to the Suzuki pathway (45% over three steps). However, the high cost of palladium catalysts limits the latter’s industrial feasibility .
Q & A
Basic: What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via multi-step organic reactions, often involving Suzuki-Miyaura coupling due to the presence of the boronate ester group. Key steps include:
- Boronate ester introduction : Use of pinacol boronic ester intermediates under inert atmosphere (e.g., nitrogen) with potassium acetate as a base in 1,4-dioxane at 90°C for 24 hours .
- Esterification : Methanol or methyl chloride under acidic/basic conditions to form the methyl ester moiety.
- Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization requires precise temperature control, solvent selection (e.g., 1,4-dioxane for boronate stability), and catalyst choice (e.g., palladium catalysts for coupling reactions). Lower yields (e.g., 43% in some protocols) may result from incomplete coupling or side reactions, necessitating iterative condition adjustments .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments, ester groups, and boronate integration .
- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC to assess enantiomeric purity if stereocenters are present .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related boronate ester derivatives .
Advanced: How can researchers resolve contradictions in reported reaction yields for similar boronate-containing compounds?
Answer:
Yield discrepancies often stem from:
- Catalyst variability : Palladium catalyst purity (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) impacts coupling efficiency.
- Substrate steric effects : Bulky substituents near the boronate group may hinder reactivity, requiring longer reaction times or elevated temperatures .
- Workup protocols : Inadequate quenching of reactive intermediates (e.g., unreacted boronic acids) can lead to by-products.
To resolve contradictions, replicate experiments with controlled variables (catalyst batch, solvent purity) and employ kinetic studies to identify rate-limiting steps .
Advanced: What computational methods are suitable for predicting this compound’s reactivity in drug discovery applications?
Answer:
- Density Functional Theory (DFT) : To model boronate ester stability and predict reactivity in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) based on functional group topology .
- Docking Studies : For assessing binding affinity in drug design, leveraging the compound’s ester and aromatic motifs as pharmacophores .
Experimental validation via kinetic assays (e.g., fluorescence quenching) is recommended to cross-check computational predictions .
Advanced: How does the boronate ester group influence catalytic applications, and what are its limitations?
Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables:
- Suzuki-Miyaura Coupling : Facile aryl-aryl bond formation in drug intermediates .
- Protic Solvent Sensitivity : Hydrolysis in aqueous or acidic conditions limits use in certain reactions. Stabilization requires anhydrous solvents (e.g., THF) and inert atmospheres .
- Steric Hindrance : Bulky pinacol groups may reduce reactivity with electron-deficient aryl halides, necessitating optimized catalysts (e.g., Pd-Admix) .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage : Refrigerate at 0–6°C in amber vials to prevent boronate hydrolysis and ester degradation .
- Handling : Use gloveboxes under nitrogen for moisture-sensitive steps. Lyophilization is recommended for long-term storage of derivatives .
Advanced: How can enzymatic synthesis methods improve selectivity compared to traditional approaches?
Answer:
- Lipase-Catalyzed Reactions : Enzymes like Amano SD enable enantioselective esterification or transesterification, avoiding racemization seen in acid/base catalysis .
- Solvent Optimization : Use of non-polar solvents (e.g., hexane) enhances enzyme activity and product purity (>95% ee in some cases) .
- Yield Trade-offs : Enzymatic methods may have lower yields (32–36%) but superior selectivity, ideal for chiral intermediate synthesis .
Advanced: What experimental protocols mitigate challenges in isolating reactive intermediates during synthesis?
Answer:
- In Situ Quenching : Immediate addition of sodium bicarbonate to neutralize acidic by-products post-reaction .
- Flash Chromatography : Rapid purification to isolate unstable intermediates.
- Low-Temperature Workups : For thermally sensitive intermediates, maintain reactions below 0°C during extraction .
Basic: How should researchers handle safety concerns related to this compound’s toxicity?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., acetic acid).
- Waste Disposal : Collect boronate-containing waste separately for incineration or specialized treatment .
Advanced: What strategies address discrepancies in spectroscopic data between predicted and observed structures?
Answer:
- Dynamic NMR : Resolve rotational isomers or conformational equilibria affecting peak splitting .
- Isotopic Labeling : Use deuterated analogs to assign ambiguous signals in crowded spectra.
- Cross-Validation : Compare experimental data with computational simulations (e.g., Gaussian NMR predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
